molecular formula C10H14ClN B1397202 1-(3-Chlorophenyl)butan-1-amine CAS No. 51089-99-7

1-(3-Chlorophenyl)butan-1-amine

Cat. No. B1397202
Key on ui cas rn: 51089-99-7
M. Wt: 183.68 g/mol
InChI Key: LYKCBNQUAIZXRL-UHFFFAOYSA-N
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Patent
US08084456B2

Procedure details

To a solution of 1-(3-fluorophenyl)butan-1-one (430 mg, 2.4 mmol) and ammonium acetate (1.09 g, 14.1 mmol) in methanol (10 mL) under nitrogen was added sodium cyanoborohydride (2.35 ml, 1M solution in THF, 2.35 mmol). The solution was stirred at room temperature for 38 h. after which time conc. HCl was added to give a pH˜2. After bubbling had ceased the solvent was removed under reduced pressure and the residue dissolved in ethyl acetate and water. The organic phase was collected and the aqueous phase washed with ethyl acetate (20 mL). The aqueous phase was basified to pH˜10 with solid KOH and the product extracted into ethyl acetate (3×20 mL). The organic layers were combined, washed with brine, dried (Na2SO4) and concentrated to give a pure product (120 mg, 28%).
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][CH2:10][CH3:11])[CH:5]=[CH:6][CH:7]=1.C([O-])(=O)C.[NH4+:17].C([BH3-])#N.[Na+].[ClH:22]>CO>[Cl:22][C:2]1[CH:3]=[C:4]([CH:8]([NH2:17])[CH2:9][CH2:10][CH3:11])[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)C(CCC)=O
Name
Quantity
1.09 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
2.35 mL
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to give a pH˜2
CUSTOM
Type
CUSTOM
Details
After bubbling
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
WASH
Type
WASH
Details
the aqueous phase washed with ethyl acetate (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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